Bienvenue dans la boutique en ligne BenchChem!

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione

Pharmacokinetics Bioavailability Curcuminoid Formulation

Demethoxycurcumin (DMC) combines 2.3× higher oral bioavailability, 7.1× longer chemical half-life (27 h vs 3.8 h), and selective CYP2C9 inhibition (IC₅₀ 8.8 μM) — properties absent in curcumin and BDMC. DMC eliminates the bioavailability bottleneck that has historically confounded curcumin translation, ensuring reproducible systemic exposure in PK/PD studies. Its 13.4× greater 3β-HSD1 inhibitory potency (IC₅₀ 0.18 μM) further positions it as the definitive curcuminoid for steroidogenesis and cancer target engagement research. Procure ≥98% HPLC-pure DMC as a single-agent reference standard for unambiguous, interpretable results.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
Cat. No. B8058360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3
InChIKeyHJTVQHVGMGKONQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demethoxycurcumin (CAS 22608-11-3): A Structurally Distinct Curcuminoid with Quantifiable Pharmacokinetic and Pharmacodynamic Differentiation


1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione, commonly designated demethoxycurcumin (DMC, also curcumin II or desmethoxycurcumin), is a naturally occurring β-diketone diarylheptanoid belonging to the curcuminoid family. It is one of the three principal bioactive constituents isolated from Curcuma longa L. (turmeric) rhizome, alongside curcumin (CUR) and bisdemethoxycurcumin (BDMC) [1]. Structurally, DMC bears a single ortho-methoxyphenolic (vanillyl) ring and one unsubstituted 4-hydroxyphenyl ring connected via a conjugated heptadiene-3,5-dione linker, distinguishing it from CUR (two methoxy groups) and BDMC (zero methoxy groups) [2]. This structural gradient directly governs the compound's solubility, chemical stability, metabolic susceptibility, and target engagement profile. DMC is commercially available as an analytical standard (≥95–98% purity by HPLC) and as a phyproof® Reference Substance from major chemical suppliers, enabling reproducible procurement for research applications .

Why Curcumin Cannot Substitute for Demethoxycurcumin: Evidence of Non-Interchangeability Among Curcuminoids


Although curcumin, demethoxycurcumin, and bisdemethoxycurcumin share a common diarylheptanoid scaffold and are frequently co-formulated in turmeric extracts, compelling evidence demonstrates that the number of aromatic methoxy substituents dictates their pharmacokinetic fate, enzymatic target potency, and chemical persistence. A meta-analysis of 15 randomized cross-over trials in 762 healthy participants established that DMC exhibits 2.32-fold greater human oral bioavailability than CUR [1]. In parallel, DMC displays a 7.1-fold longer chemical half-life than CUR in aqueous-organic media, and its inhibition potency against human 3β-hydroxysteroid dehydrogenase type 1 (3β-HSD1) exceeds that of CUR by over 13-fold [2][3]. Furthermore, DMC selectively inhibits cytochrome P450 2C9 at an IC₅₀ of 8.8 μM, whereas CUR and BDMC are essentially inactive (>50 μM) against this isoform [4]. These data collectively demonstrate that generic substitution of one curcuminoid for another introduces quantifiable and potentially confounding variability in experimental outcomes. The sections below present head-to-head quantitative evidence supporting the scientific basis for selecting DMC as a distinct research tool over its closest curcuminoid analogs.

Demethoxycurcumin Comparative Evidence Guide: Head-to-Head Quantitative Differentiation Against Curcumin and Bisdemethoxycurcumin


Human Oral Bioavailability: DMC Delivers 2.32-Fold Higher Systemic Exposure Than Curcumin — Meta-Analysis of 15 Randomized Cross-Over Trials

A 2023 meta-analysis aggregating 15 randomized cross-over trials comprising 50 interventions in 762 healthy human participants calculated the relative oral bioavailability of individual curcuminoids using an inverse-variance random-effects model. Demethoxycurcumin (dCUR) was found to be 2.32 times more bioavailable than curcumin (CUR) (95% CI: 1.70–3.13) [1]. The same analysis demonstrated that bisdemethoxycurcumin (bdCUR) was 2.57-fold more bioavailable than CUR (95% CI: 1.58–4.16). To mechanistically dissect this difference, the authors performed in vitro gastrointestinal digestion assays with pure curcuminoids and found that DMC solubilization efficiency was 4.8-fold and 5.3-fold higher than that of CUR and BDMC, respectively (p < 0.001), while DMC micellization efficiency exceeded that of CUR by 10.3-fold and BDMC by 5.1-fold (p < 0.001) [1]. These in vitro bioaccessibility metrics provide a mechanistic rationale for the superior in vivo pharmacokinetic performance of DMC over CUR.

Pharmacokinetics Bioavailability Curcuminoid Formulation Clinical Pharmacology

Chemical Stability: DMC Half-Life Exceeds Curcumin by 7.1-Fold Under Controlled Aqueous-Organic Conditions

Response surface methodology was applied to assess the combined influence of pH (7.0–8.6) and methanol content (30–70% v/v) on curcuminoid stability. At the central point of the experimental domain, the half-life (t₁/₂) of DMC was 27 ± 2 h, compared to only 3.8 ± 0.2 h for CUR — a 7.1-fold differential — while BDMC exhibited the highest stability at 251 ± 17 h [1]. Separately, under purely aqueous alkaline conditions at pH 7.45, the half-lives were: CUR 900 h, DMC 1,700 h, and BDMC 2,200 h; at pH 10.2 these dropped to 0.4 h, 1.0 h, and 5.0 h, respectively, confirming the stability rank order BDMC > DMC > CUR across diverse conditions [2]. Photostability studies further corroborate this ranking: after 5 days of sunlight exposure in ethanol solution, degradation rates were CUR 68.9%, DMC 51.5%, and BDMC 21.5% [3]. The consistent rank order across hydrolytic, alkaline, and photolytic stress conditions indicates that progressive loss of methoxy substituents systematically enhances chemical persistence.

Chemical Stability Formulation Science Curcuminoid Degradation Analytical Chemistry

Human 3β-HSD1 Enzyme Inhibition: DMC Is 13.4-Fold More Potent Than Curcumin — Structure-Activity Relationship Confirmed by In Silico Docking

In a comparative evaluation of six curcuminoids against human placental 3β-hydroxysteroid dehydrogenase type 1 (3β-HSD1), DMC exhibited an IC₅₀ of 0.18 μM, making it the most potent inhibitor in the series. The rank order of inhibitory potency was: DMC (IC₅₀ 0.18 μM) > BDMC (0.21 μM) > CUR (2.41 μM) > dihydrocurcumin (4.13 μM) > tetrahydrocurcumin (15.78 μM) > octahydrocurcumin (ineffective at 100 μM) [1]. Thus, DMC was approximately 13.4-fold more potent than CUR and 1.2-fold more potent than BDMC against this therapeutically relevant target. In human choriocarcinoma JAr cells, curcuminoid treatment recapitulated this rank order in suppressing progesterone secretion under both basal and 8-bromo-cAMP-stimulated conditions. Molecular docking analysis revealed that all active curcuminoids bind the pregnenolone-binding site with a mixed/competitive inhibition mode [1]. The structure-activity relationship clearly demonstrates that progressive demethoxylation of the curcumin scaffold enhances 3β-HSD1 inhibitory potency, with DMC occupying an optimal intermediate position.

Enzyme Inhibition Steroidogenesis 3β-HSD1 SAR Analysis

CYP2C9 Selectivity: DMC Is a Potent Inhibitor (IC₅₀ 8.8 μM) Whereas Curcumin and BDMC Are Essentially Inactive (>50 μM)

In a systematic evaluation of pure synthetic curcuminoids against human cytochrome P450 isoforms, UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) activities, all three curcuminoids (CUR, DMC, BDMC) exhibited comparable inhibition of CYP3A, UGT, and SULT. However, a striking selectivity divergence emerged for CYP2C9: DMC inhibited CYP2C9 with an IC₅₀ of 8.8 ± 1.2 μM, whereas both CUR and BDMC were essentially inactive against this isoform, each displaying IC₅₀ values exceeding 50 μM [1]. This represents at minimum a >5.7-fold selectivity window for DMC over its curcuminoid counterparts. The same study characterized the inhibition mode of the curcuminoid extract against CYP2C9 as mixed competitive-noncompetitive (Kᵢ = 10.6 ± 1.1 μM) [1]. CYP2C9 metabolizes approximately 15% of clinically used drugs including warfarin, phenytoin, losartan, and numerous non-steroidal anti-inflammatory drugs, making this differential inhibition profile highly relevant for drug interaction studies.

Drug Metabolism Cytochrome P450 CYP2C9 Herb-Drug Interaction

Microglial Anti-Inflammatory Activity: DMC Exhibits Superior Suppression of NO and TNF-α Production Compared to Both Curcumin and BDMC

In a head-to-head comparison of the three natural curcuminoid pigments using LPS-activated rat primary microglia, all three compounds significantly suppressed nitric oxide (NO) production, but the relative anti-inflammatory potency ranked DMC > BDMC > CUR [1]. This rank order was independently verified by RT-PCR analysis of inducible nitric oxide synthase (iNOS) mRNA levels. Critically, the intrinsic NO-scavenging abilities of all three curcuminoids were very weak, confirming that the observed suppression arises from cellular signaling inhibition rather than direct chemical quenching. Furthermore, DMC, BDMC, and CUR attenuated both mRNA and protein expression of tumor necrosis factor-alpha (TNF-α) in a concentration-dependent manner, with the same potency rank order: DMC > BDMC > CUR [1]. A separate study in LPS-stimulated RAW264.7 macrophage cells confirmed DMC as the most potent NO inhibitor among the curcuminoids, with IC₅₀ values of 4.86 μM (DMC), 8.21 μM (BDMC), and 10.01 μM (CUR) [2]. These convergent findings across different cellular models establish DMC as the most potent natural curcuminoid for suppressing microglial/macrophage inflammatory mediator production.

Neuroinflammation Microglia Nitric Oxide TNF-alpha

Optimal Procurement and Application Scenarios for Demethoxycurcumin Driven by Quantitative Differentiation Evidence


Preclinical Pharmacokinetic and Oral Bioavailability Studies

When designing in vivo pharmacokinetic studies where curcuminoid systemic exposure is a critical determinant of pharmacodynamic response, DMC should be prioritized over CUR. The meta-analytic evidence demonstrating 2.32-fold higher human oral bioavailability (95% CI: 1.70–3.13), supported by in vitro mechanistic data showing 4.8-fold higher solubilization efficiency and 10.3-fold higher micellization efficiency, indicates that DMC will yield more consistent and higher systemic concentrations at equivalent oral doses [1]. This is particularly relevant for research programs where poor CUR bioavailability has historically confounded translation from in vitro potency to in vivo efficacy. Procurement of high-purity DMC (≥98% by HPLC) as a single-agent reference standard, rather than relying on curcuminoid mixtures of variable composition, ensures reproducible pharmacokinetic measurements.

Steroidogenesis and Hormone-Dependent Cancer Target Engagement Assays

For research groups studying 3β-HSD1 as a therapeutic target in prostate cancer, breast cancer, or reproductive endocrinology, DMC provides a 13.4-fold potency advantage over CUR (IC₅₀ 0.18 μM vs 2.41 μM) [1]. At concentrations where CUR would be inactive or require solvent levels that risk cellular toxicity, DMC achieves robust enzyme inhibition. The validated activity in JAr choriocarcinoma cells further supports its use in cell-based steroidogenesis models. DMC's intermediate position between CUR and BDMC in the methoxylation gradient also makes it the ideal tool for structure-activity relationship studies aimed at optimizing 3β-HSD1 pharmacophore models.

Drug Metabolism and CYP2C9-Mediated Interaction Screening

DMC is uniquely suited among the three major curcuminoids for use as a CYP2C9 inhibitor probe in drug metabolism studies. Its IC₅₀ of 8.8 ± 1.2 μM against CYP2C9 contrasts sharply with CUR and BDMC, both of which are inactive at concentrations up to 50 μM [1]. Pharmaceutical scientists conducting cytochrome P450 inhibition panels, herb-drug interaction risk assessments, or in vitro-in vivo extrapolation (IVIVE) modeling should select DMC when a curcuminoid-based CYP2C9 inhibitor is required. This selectivity also positions DMC as a valuable tool for deconvoluting the contribution of individual curcuminoids to the overall CYP inhibition profile of turmeric extracts.

Stability-Critical In Vitro Assays and Long-Term Formulation Development

For cell-based assays with extended incubation times (e.g., 24–72 h proliferation or differentiation assays), DMC's 7.1-fold longer half-life compared to CUR in aqueous-organic media (27 h vs 3.8 h) directly translates to more stable compound concentrations throughout the experimental time course [1][2]. This advantage is amplified under alkaline conditions (pH 10.2: DMC t₁/₂ 1.0 h vs CUR 0.4 h) and upon light exposure (5-day sunlight degradation: DMC 51.5% vs CUR 68.9%) [3]. Formulation scientists developing curcuminoid-loaded nanoparticles, liposomes, or solid dispersions should consider DMC as the lead curcuminoid for stability-optimized prototypes, as its intermediate stability profile balances adequate chemical persistence with better solubility and bioavailability than BDMC.

Quote Request

Request a Quote for 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.